2-Methyl-1-(3-phenoxypropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. This compound features a piperidine ring substituted with both a methyl group and a phenoxypropyl group, contributing to its unique chemical properties and potential applications in pharmacology.
The compound is synthesized through various chemical reactions involving piperidine and phenoxypropyl derivatives, as detailed in several studies focusing on its synthesis and biological evaluation. It has been explored for its potential as a receptor agonist, particularly in relation to the nociceptin/orphanin FQ peptide receptor (NOP) and the opioid receptor-like 1 (ORL1) .
2-Methyl-1-(3-phenoxypropyl)piperidine is classified as an organic compound and more specifically as an amine due to the presence of the piperidine ring. It can also be categorized under psychoactive compounds due to its interaction with neurotransmitter receptors in the central nervous system.
The synthesis of 2-Methyl-1-(3-phenoxypropyl)piperidine typically involves several key steps:
The synthetic routes may vary based on the specific substituents used and the desired purity of the final product. Conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and selectivity.
2-Methyl-1-(3-phenoxypropyl)piperidine has a distinct molecular structure characterized by:
The molecular formula for this compound is with a molecular weight of approximately 231.34 g/mol. The structural representation can be visualized through various chemical drawing software or databases .
2-Methyl-1-(3-phenoxypropyl)piperidine can participate in several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions under which these reactions are performed significantly impact the outcome and yield .
The mechanism of action for 2-Methyl-1-(3-phenoxypropyl)piperidine primarily involves its interaction with specific receptors in biological systems, notably:
Studies indicate that compounds with similar structures exhibit varying degrees of receptor affinity and efficacy, highlighting the importance of structural modifications on biological activity .
2-Methyl-1-(3-phenoxypropyl)piperidine typically appears as a colorless to pale yellow liquid or solid depending on purity and form. Its melting point, boiling point, and solubility characteristics are essential for practical applications but may vary based on specific synthesis methods.
The compound exhibits typical amine reactivity, including basicity due to the nitrogen atom in the piperidine ring. It may also undergo electrophilic aromatic substitution due to its phenoxy group .
2-Methyl-1-(3-phenoxypropyl)piperidine has potential applications in various fields:
Piperidine derivatives have been instrumental in receptor-targeted drug design since the mid-20th century, serving as privileged scaffolds for central nervous system (CNS) therapeutics. The piperidine ring’s semi-rigid, alicyclic amine structure provides optimal geometry for interacting with G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission. Early breakthroughs included the development of meperidine (a μ-opioid receptor agonist) in the 1930s, which demonstrated the piperidine core’s versatility in mimicking endogenous ligand conformations [2]. By the 1980s, researchers exploited piperidine’s protonatable nitrogen (pKa ~10-11) for ionic bonding with conserved aspartate residues (e.g., D147 in opioid receptors), while its equatorial substituents fine-tuned receptor subtype selectivity [2] [6].
The structural evolution accelerated with histamine H₃ receptor (H₃R) antagonists like ciproxifan, where 1-(3-phenoxypropyl)piperidine motifs demonstrated nanomolar affinity (Ki = 1.5 nM). This pharmacophore featured:
Table 1: Milestones in Piperidine-Based Receptor-Targeted Therapeutics
Decade | Compound Class | Key Structural Features | Therapeutic Target | Affinity (Ki) |
---|---|---|---|---|
1950s | Pethidine analogs | 4-Phenylpiperidine ester | μ-opioid receptor (MOP) | μM range |
1990s | Ciproxifan derivatives | Imidazole-piperidine hybrid | Histamine H₃ receptor (H₃R) | 1.5 nM |
2000s | Benzimidazolone-piperidines | N-3 Phenoxypropyl substitution | NOP receptor | 0.5 nM [3] |
2020s | TPP⁺-conjugates | Mitochondriotropic 1-(phenoxypropyl)piperidine | H₃R with antioxidant effects | 14.1 nM [10] |
Recent innovations incorporate 2-methyl-1-(3-phenoxypropyl)piperidine into multitarget ligands, such as cationic triphenylphosphonium (TPP⁺) conjugates (e.g., 6e), achieving dual H₃R antagonism (Ki = 14.1 nM) and mitochondriotropic antioxidant activity [10]. This exemplifies piperidine’s adaptability in addressing complex neurodegenerative pathologies.
The discovery of the nociceptin/orphanin FQ peptide (NOP) receptor in 1994 revolutionized opioid research, revealing a fourth receptor class with ~60% homology to classical opioid receptors but distinct pharmacology [2] [9]. Unlike μ-opioid receptor (MOP) agonists (e.g., morphine), NOP agonists promised analgesia without respiratory depression or abuse liability. However, early peptides like nociceptin exhibited poor metabolic stability, spurring development of small-molecule agonists featuring 2-methyl-1-(3-phenoxypropyl)piperidine cores [3] [8].
Structural optimization focused on three domains:1. Piperidine C2 Methylation: Introduced to:- Restrict conformational flexibility via gauche effects- Modulate steric complementarity in NOP’s hydrophobic subpocket (e.g., V279⁶·⁵¹)- Enhance selectivity over MOP (NOP/MOP >100-fold) [8]
Table 2: Impact of Structural Modifications on NOP Receptor Affinity
Compound | R Group on Benzimidazolone | NOP pKi | NOP/MOP Selectivity | Key Interactions |
---|---|---|---|---|
(+)-1 | N-methylacetamide | 9.30 | 108 | H-bond with T305⁷·³⁹; Salt bridge D130³·³² |
(+)-2 | H | 8.70 | 20 | Van der Waals only |
(+)-24 | 1,2,4-triazole | 9.10 | >100 | H-bond with Y131³·³³; π-stacking W276⁶·⁴⁸ |
CoMFA (Comparative Molecular Field Analysis) models of 113 analogs revealed steric bulk tolerance at N-3 position (steric contribution >70%) [8]. Optimal substituents projected into NOP’s accessory pocket (e.g., in 7f), increasing residence time. Docking simulations confirmed the 2-methyl group’s role in stabilizing a boat conformation of piperidine, positioning the nitrogen for salt-bridge formation with D130³·³²—a residue critical for NOP activation [9].
This targeted optimization yielded clinical candidates like cebranopadol, validating 2-methyl-1-(3-phenoxypropyl)piperidine as a versatile scaffold for bifunctional NOP/MOP agonists with improved therapeutic indices.
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4